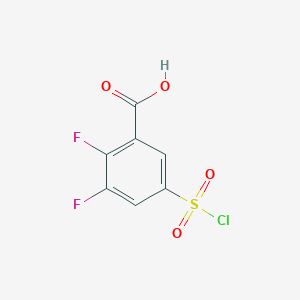

5-(Chlorosulfonyl)-2,3-difluorobenzoic acid

説明

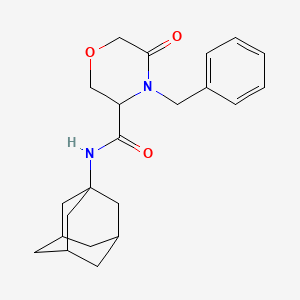

5-(Chlorosulfonyl)-2,3-difluorobenzoic acid is a unique chemical compound. It has an empirical formula of C7H4ClFO4S and a molecular weight of 238.62 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves the use of chlorosulfonic acid . For instance, a preparation method of 5-chlorosulfonyl isophthaloyl acid chloride involves using sodium 3,5-dicarboxybenzene sulfonic acid and phosphorus pentachloride in a ratio of 1:3-6 to perform chlorination reaction .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC(=O)c1cc(ccc1F)S(Cl)(=O)=O . It’s an intermediate, chemically and conceptually, between sulfuryl chloride (SO2Cl2) and sulfuric acid (H2SO4) . Chemical Reactions Analysis

The compound is likely to undergo reactions similar to those of chlorosulfonic acid, which is a strong oxidizing acid. Chlorosulfonic acid reacts violently with water, strong mineral acids and bases, alcohols, finely dispersed organic matter .科学的研究の応用

1. Biological Applications

5-(Chlorosulfonyl)-2,3-difluorobenzoic acid has been utilized in various biological applications. For instance, a study by Ellman (1959) discusses the synthesis of a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials. This synthesis involves the reaction of disulfides with blood, providing insights into the splitting of disulfide bonds by reduced heme, a process potentially involving compounds like this compound.

2. Synthesis and Transformations in Organic Chemistry

This compound is instrumental in the synthesis and transformations of organic compounds. Lebed' et al. (2017) studied the synthesis of 5-(chlorosulfonyl) isoxazoles as promising reagents for constructing bioactive compounds Lebed' et al. (2017). Their work details the oxidative chlorination of benzylthioisoxazoles and the synthesis of isoxazole-5-sulfonyl chlorides, highlighting the compound's role in developing new organic molecules.

3. Chromatographic Analysis

The compound also finds use in chromatographic analysis. For instance, Elrod et al. (1993) demonstrated the determination of related compounds, like 2-Chloro-4,5-difluorobenzoic acid, using liquid chromatography Elrod et al. (1993). This method involved using a reversed-phase isocratic system with ion-pair reagents, showing the compound's importance in analytical chemistry.

4. Pharmaceutical Intermediate Synthesis

Furthermore, this compound is a key intermediate in pharmaceutical synthesis. Research by Yu et al. (2015) on the synthesis of related compounds like 5-Chloro-2, 3, 4-trifluorobenzoic acid demonstrates its utility in preparing quinolone-3-carboxylic acid derivatives, a class of antimicrobial drugs Yu et al. (2015).

Safety and Hazards

作用機序

Target of Action

Similar compounds such as aminosalicylic acid are known to target mycobacterium tuberculosis

Mode of Action

It’s worth noting that chlorosulfonic acid, a related compound, is known to react with organic compounds to introduce a sulfonyl group . This could potentially alter the function of the target molecule, but the specific interactions and resulting changes would depend on the nature of the target.

Biochemical Pathways

Related compounds such as aminosalicylic acid are known to inhibit folic acid synthesis, which is crucial for the growth and survival of certain bacteria

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(Chlorosulfonyl)-2,3-difluorobenzoic acid are not well-studied. As such, its impact on bioavailability is currently unknown. It’s important to note that the pharmacokinetics of a compound can significantly affect its efficacy and safety profile .

Result of Action

The introduction of a sulfonyl group can potentially alter the function of the target molecule, leading to various downstream effects .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can significantly affect the action of a compound .

特性

IUPAC Name |

5-chlorosulfonyl-2,3-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O4S/c8-15(13,14)3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNWVFAMWRNPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847972-30-9 | |

| Record name | 5-(chlorosulfonyl)-2,3-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459123.png)

![4-Bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2459124.png)

![5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2459126.png)

![(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2459132.png)

![3-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2459135.png)

![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2459140.png)